molecular formula C11H15NO2 B2701703 N-(2-Methoxybenzyl)oxetan-3-amine CAS No. 1342537-88-5

N-(2-Methoxybenzyl)oxetan-3-amine

Cat. No.: B2701703
CAS No.: 1342537-88-5
M. Wt: 193.246
InChI Key: YLEMWCNOBLSZKS-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)oxetan-3-amine is an organic compound that contains both an oxetane ring and a methoxybenzyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure, making it a valuable intermediate in organic synthesis. The methoxybenzyl group adds further functionalization, making this compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the methoxybenzyl group. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. The methoxybenzyl group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or other transition metals, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)oxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Methoxybenzyl)oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methoxybenzyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)oxetan-3-amine: Similar structure but with the methoxy group in the para position.

    N-Benzyloxetan-3-amine: Lacks the methoxy group, making it less functionalized.

    N-(3-Methoxybenzyl)oxetan-3-amine: Methoxy group in the meta position.

Uniqueness

N-(2-Methoxybenzyl)oxetan-3-amine is unique due to the presence of the methoxy group in the ortho position, which can influence its reactivity and binding properties. This positional isomerism can lead to different chemical and biological behaviors compared to its analogs.

Biological Activity

N-(2-Methoxybenzyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. The oxetane ring, a four-membered cyclic ether, is known for its ability to participate in various chemical reactions and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}

The presence of the methoxy group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems. The oxetane ring contributes to the compound's reactivity and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways. This mechanism is crucial for understanding how the compound influences cellular processes.

  • Enzyme Inhibition : Studies have shown that oxetane derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, compounds similar to this compound have been reported to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to pain perception and inflammation. Research indicates that oxetane derivatives can affect the activity of the NMDA receptor complex, which is involved in excitatory neurotransmission .

Biological Activity and Pharmacological Applications

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications:

1. Antinociceptive Effects

Research indicates that compounds containing oxetane structures exhibit antinociceptive properties. In vivo studies have demonstrated that these compounds can reduce pain responses in animal models, suggesting their potential use in pain management therapies .

2. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokine production in leukocytes, which could be beneficial for treating inflammatory diseases .

3. Antimicrobial Properties

Some oxetane derivatives possess antimicrobial activity against various pathogens. The structural features of these compounds allow them to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Research Findings

Several studies have investigated the biological effects of oxetane-containing compounds:

StudyFindings
Demonstrated that this compound inhibits FAAH activity, leading to increased levels of endocannabinoids in vivo.
Reported significant reduction in inflammatory markers in mouse models treated with oxetane derivatives.
Found that certain oxetanes exhibited potent antibacterial effects against Gram-positive bacteria, indicating their potential as novel antibiotics.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEMWCNOBLSZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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